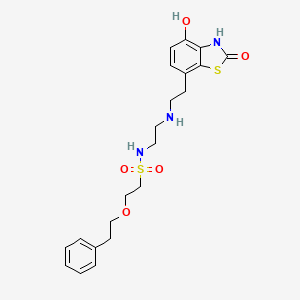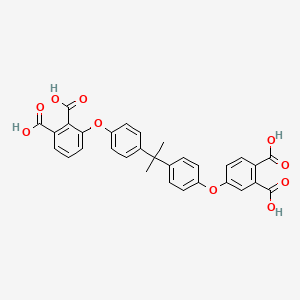
5,6-Methylenedioxy-N,N-dimethyltryptamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Methylenedioxy-N,N-dimethyltryptamine is a lesser-known psychedelic compound. It is the 5,6-methylenedioxy analog of dimethyltryptamine. This compound was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances . Despite its structural similarity to other tryptamines, this compound has not been extensively studied, and its pharmacological properties, metabolism, and toxicity remain largely unknown .
准备方法
The synthesis of 5,6-Methylenedioxy-N,N-dimethyltryptamine involves several steps. The starting material is typically indole, which undergoes a series of reactions to introduce the methylenedioxy group at the 5 and 6 positions and the dimethylaminoethyl side chain at the nitrogen atom. The specific synthetic route and reaction conditions can vary, but common methods include:
Methylenation: This step involves the introduction of the methylenedioxy group. Reagents such as methylene chloride and a base like potassium carbonate are often used.
化学反应分析
5,6-Methylenedioxy-N,N-dimethyltryptamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methylenedioxy group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5,6-Methylenedioxy-N,N-dimethyltryptamine has several potential scientific research applications:
Chemistry: It can be used as a model compound to study the reactivity and properties of methylenedioxy-substituted tryptamines.
Biology: Researchers can investigate its interactions with biological systems, including its binding to serotonin receptors and other molecular targets.
作用机制
The mechanism of action of 5,6-Methylenedioxy-N,N-dimethyltryptamine is not well understood. it is likely to interact with serotonin receptors in the brain, similar to other tryptamines. The compound may act as an agonist at the 5-HT2A receptor, leading to altered perception and cognition. Further research is needed to elucidate the specific molecular targets and pathways involved .
相似化合物的比较
5,6-Methylenedioxy-N,N-dimethyltryptamine can be compared to other similar compounds, such as:
Dimethyltryptamine (DMT): Both compounds share a similar core structure, but this compound has an additional methylenedioxy group, which may alter its pharmacological properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): This compound has a methoxy group at the 5 position instead of a methylenedioxy group.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT):
The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct pharmacological effects compared to other tryptamines .
属性
CAS 编号 |
82173-81-7 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)4-3-9-7-14-11-6-13-12(5-10(9)11)16-8-17-13/h5-7,14H,3-4,8H2,1-2H3 |
InChI 键 |
QHEIGHVZMWJQHB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CNC2=CC3=C(C=C21)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)





